4-Fluoro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C8H3ClF4O . It is a clear, colorless liquid used as an intermediate in organic synthesis. The compound is known for its unique combination of fluorine atoms, which impart distinct chemical properties, making it valuable in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride typically involves the chlorination of 4-fluoro-2-(trifluoromethoxy)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the benzoic acid derivative with thionyl chloride, resulting in the formation of the benzoyl chloride compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and controlled environments to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluoro-2-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically under basic conditions.
Hydrolysis: Water or aqueous base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed:
Amides and Esters: From nucleophilic substitution.
Benzoic Acid Derivatives: From hydrolysis.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of drug candidates due to its unique fluorine-containing structure.
Agrochemicals: As an intermediate in the synthesis of herbicides and pesticides.
Material Science: In the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethoxy)benzoyl chloride
- 2-(Trifluoromethyl)benzoyl chloride
Comparison: 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-2-1-4(10)3-6(5)15-8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPKOVZLHNOHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255009 | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-38-6 | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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